molecular formula C17H21ClN4O2 B4536302 4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

Cat. No. B4536302
M. Wt: 348.8 g/mol
InChI Key: HQYNXIKJGNBISE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions starting from basic substrates such as 3-(p-chlorophenyl)-4-oxo-valeric acid leading to diastereomeric products, including lactones and lactams, through ring closure processes. Single-crystal X-ray structure analysis often confirms the synthesized compounds' structures (Bruderer et al., 1978).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including IR, 1H NMR, 13C NMR, elemental analyses, and single-crystal X-ray diffraction. These studies support the structural properties and help in understanding the molecular geometry and interactions within the crystals (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives include various condensation processes, hydrazinolysis, and reactions with aroyl chlorides, leading to novel structures. These reactions are crucial for the synthesis of related compounds with potential biological activities (Bhuva et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. X-ray diffraction analysis reveals the crystallographic data, providing insight into the compound's solid-state structure (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined through various analytical techniques. Studies involving density functional theory (DFT) and natural bond orbital (NBO) analysis help in understanding the electronic structure and potential chemical behavior of the compound (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-[[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-methylamino]methyl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-3-22-10-12(8-16(22)23)9-21(2)11-15-19-17(20-24-15)13-4-6-14(18)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYNXIKJGNBISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{[{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
4-{[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone

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